molecular formula C23H23N3O2S B11542747 N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B11542747
M. Wt: 405.5 g/mol
InChI Key: XLVCSBJAYQLGGF-LKUDQCMESA-N
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Description

N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of naphthalene, quinoline, and acetohydrazide moieties

Preparation Methods

The synthesis of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual components. The naphthalene derivative can be synthesized through Friedel-Crafts alkylation, while the quinoline derivative can be prepared via Skraup synthesis. The final step involves the condensation of these derivatives with acetohydrazide under acidic or basic conditions to form the target compound .

Mechanism of Action

The mechanism of action of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C23H23N3O2S/c1-15-11-17-13-18(28-2)8-9-19(17)20(12-15)25-26-22(27)14-29-21-7-3-5-16-6-4-10-24-23(16)21/h3-10,13,15H,11-12,14H2,1-2H3,(H,26,27)/b25-20+

InChI Key

XLVCSBJAYQLGGF-LKUDQCMESA-N

Isomeric SMILES

CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSC3=CC=CC4=C3N=CC=C4)/C1

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSC3=CC=CC4=C3N=CC=C4)C1

Origin of Product

United States

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